- Alkylsulfinyl-substituted thiazolide compounds for the treatment of hepatitis viruses, United States, , ,

Cas no 944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate)

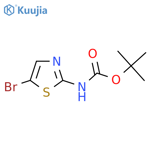

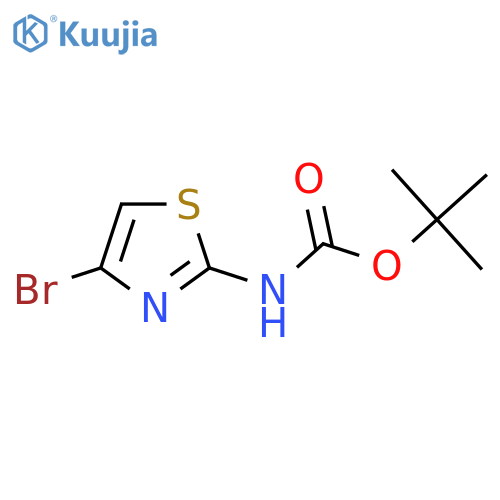

944804-88-0 structure

상품 이름:tert-butyl N-(4-bromothiazol-2-yl)carbamate

CAS 번호:944804-88-0

MF:C8H11BrN2O2S

메가와트:279.154139757156

MDL:MFCD11111844

CID:796746

PubChem ID:45117837

tert-butyl N-(4-bromothiazol-2-yl)carbamate 화학적 및 물리적 성질

이름 및 식별자

-

- tert-Butyl 4-bromothiazol-2-ylcarbamate

- Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethylester

- tert-butyl (4-bromo-1,3-thiazol-2-yl)carbamate

- tert-butyl (4-bromothiazol-2-yl)carbamate

- tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate

- QC-6441

- t-Butyl 4-bromothiazol-2-ylcarbamate

- Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethyl ester

- (4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester

- 2-(Boc-amino)-4-bromothiazole

- CM10833

- FCH1402824

- SY045933

- AX8158298

- AB0027805

- ST24031809

- W9687

- C2015

- ter

- 1,1-Dimethylethyl N-(4-bromo-2-thiazolyl)carbamate (ACI)

- tert-butyl N-(4-bromothiazol-2-yl)carbamate

- DTXSID00668689

- 944804-88-0

- SB40144

- A859403

- SCHEMBL1744171

- AKOS015834976

- MFCD11111844

- FT-0646750

- GS-4198

- AMY28982

- Carbamic acid,N-(4-bromo-2-thiazolyl)-,1,1-dimethylethylester

- CS-M3527

- Tert-Butyl4-Bromothiazol-2-Ylcarbamate

-

- MDL: MFCD11111844

- 인치: 1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12)

- InChIKey: OVRIFGLINJVMLO-UHFFFAOYSA-N

- 미소: BrC1=CSC(=N1)NC(=O)OC(C)(C)C

계산된 속성

- 정밀분자량: 277.97200

- 동위원소 질량: 277.972

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 4

- 중원자 수량: 14

- 회전 가능한 화학 키 수량: 3

- 복잡도: 220

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.9

- 토폴로지 분자 극성 표면적: 79.5

실험적 성질

- 색과 성상: No data avaiable

- 밀도: 1.574±0.06 g/cm3 (20 ºC 760 Torr),

- 융해점: No data available

- 비등점: No data available

- 플래시 포인트: No data available

- 굴절률: 1.595

- 용해도: 극미용성(0.27g/l)(25ºC),

- PSA: 79.46000

- LogP: 3.32560

- 증기압: No data available

tert-butyl N-(4-bromothiazol-2-yl)carbamate 보안 정보

- 신호어:warning

- 피해 선언: H302-H315-H319-H332-H335

- 경고성 성명: P264 치료 후 철저한 세척 + p280 보호장갑/보호복 착용/보호안대 착용/보호면 착용 + p305 눈에서 +p351 물로 몇 분 동안 꼼꼼히 헹구면 + p338 콘택트렌즈 (있을 경우) 를 벗고 조작하기 쉽고, 계속 헹구면 + p337 눈 자극이 지속되면 + p313 의료 조언/관리

- 보안 지침: H303+H313+H333

- 저장 조건:Inert atmosphere,2-8°C

tert-butyl N-(4-bromothiazol-2-yl)carbamate 세관 데이터

- 세관 번호:2934100090

- 세관 데이터:

?? ?? ??:

2934100090개요:

2934100090. 구조상 비조화 티아졸 고리를 함유한 화합물 (수소화 여부와 상관없이).부가가치세: 17.0%.?? ???:9.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2934100090 구조에 미조화 티아졸 고리(수소화 여부와 상관없이)가 함유된 기타 화합물 부가가치세: 17.0% 환급률: 9.0% 감독관리 조건: 없음??? ??:6.5% General tariff:20.0%

tert-butyl N-(4-bromothiazol-2-yl)carbamate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFC50-5G |

tert-butyl N-(4-bromothiazol-2-yl)carbamate |

944804-88-0 | 97% | 5g |

¥ 2,376.00 | 2023-04-12 | |

| Chemenu | CM189720-5g |

tert-Butyl 4-bromothiazol-2-ylcarbamate |

944804-88-0 | 95% | 5g |

$458 | 2021-08-05 | |

| eNovation Chemicals LLC | Y1125265-25g |

(4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester |

944804-88-0 | 95% | 25g |

$1340 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1125265-1g |

(4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester |

944804-88-0 | 95% | 1g |

$150 | 2024-07-28 | |

| abcr | AB436739-250 mg |

tert-Butyl 4-bromothiazol-2-ylcarbamate, 95%; . |

944804-88-0 | 95% | 250MG |

€95.30 | 2023-07-18 | |

| ChemScence | CS-M3527-10g |

tert-Butyl (4-bromothiazol-2-yl)carbamate |

944804-88-0 | 99.40% | 10g |

$712.0 | 2022-04-26 | |

| Chemenu | CM189720-1g |

tert-Butyl 4-bromothiazol-2-ylcarbamate |

944804-88-0 | 95% | 1g |

$173 | 2021-08-05 | |

| ChemScence | CS-M3527-100mg |

tert-Butyl (4-bromothiazol-2-yl)carbamate |

944804-88-0 | 99.40% | 100mg |

$19.0 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T13390-1g |

tert-Butyl (4-bromothiazol-2-yl)carbamate |

944804-88-0 | 95% | 1g |

¥192.0 | 2023-09-06 | |

| eNovation Chemicals LLC | Y1006991-10G |

tert-butyl N-(4-bromothiazol-2-yl)carbamate |

944804-88-0 | 97% | 10g |

$295 | 2024-07-21 |

tert-butyl N-(4-bromothiazol-2-yl)carbamate 합성 방법

Synthetic Routes 1

반응 조건

1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 5 min, 10 °C; 10 °C → 0 °C

1.2 Solvents: Tetrahydrofuran ; 16 min, 0.9 - 7 °C; 15 min

1.3 Reagents: Water ; 5 min

1.2 Solvents: Tetrahydrofuran ; 16 min, 0.9 - 7 °C; 15 min

1.3 Reagents: Water ; 5 min

참조

Synthetic Routes 2

반응 조건

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, 0 °C

1.2 Reagents: Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Water ; 0 °C; 30 min, 0 °C

참조

- Thiazole-aminopyridine derivatives as cyclin-dependent kinase CDK9 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

Synthetic Routes 3

반응 조건

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 16 min, 0.9 - 7 °C; 15 min, 0.9 - 7 °C

1.2 Solvents: Water ; 5 min

1.2 Solvents: Water ; 5 min

참조

- Preparation of thiazolylbenzamide derivatives for use as antiviral hepatitis agents, United States, , ,

Synthetic Routes 4

반응 조건

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

참조

- Preparation of substituted thiazolyl cyanopropanamides as inhibitors of nucleases useful in treatment and prophylaxis of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 5

반응 조건

1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; rt; overnight, 60 °C

참조

- Preparation of aminoheteroaryl compounds and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 6

반응 조건

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

참조

- Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor, European Journal of Medicinal Chemistry, 2018, 158, 896-916

Synthetic Routes 7

반응 조건

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 0 °C; 15 min, 0 °C

1.2 Reagents: Water ; 0 °C; 12 h, 0 °C → rt

1.2 Reagents: Water ; 0 °C; 12 h, 0 °C → rt

참조

- Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 8

반응 조건

1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C

1.2 Solvents: Water

1.2 Solvents: Water

참조

- Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation, Bioorganic & Medicinal Chemistry, 2021, 43,

Synthetic Routes 9

반응 조건

1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; cooled; 5 min, cooled

1.2 Solvents: Tetrahydrofuran ; cooled; 30 min, cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; cooled; 30 min, cooled

1.3 Reagents: Water

참조

- Generation of vaccine adjuvants useful for inducing an immune response with vaccines targeting microbes, such as influenza virus, and cancer, World Intellectual Property Organization, , ,

Synthetic Routes 10

반응 조건

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 24 h, 85 °C

참조

- Preparation of galactosides inhibitor of galectins, World Intellectual Property Organization, , ,

Synthetic Routes 11

반응 조건

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C

1.2 Solvents: Water ; 0 °C → rt; 12 h, rt

1.2 Solvents: Water ; 0 °C → rt; 12 h, rt

참조

- Fluoroisoquinoline substituted thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 12

반응 조건

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, 25 °C

참조

- Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles, Journal of Organic Chemistry, 2018, 83(24), 15380-15405

tert-butyl N-(4-bromothiazol-2-yl)carbamate Raw materials

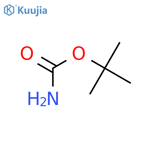

- tert-Butyl carbamate

- 2,4-Dibromothiazole

- N-Boc-2-Amino-5-bromothiazole

- Di-tert-butyl dicarbonate

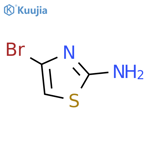

- 4-Bromo-2-thiazolamine

tert-butyl N-(4-bromothiazol-2-yl)carbamate Preparation Products

tert-butyl N-(4-bromothiazol-2-yl)carbamate 관련 문헌

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

3. Back matter

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate) 관련 제품

- 898762-72-6(2-Methyl-3'-thiomorpholinomethyl benzophenone)

- 1094263-34-9(2-(2-(Trifluoromethyl)phenyl)thiazole-4-carboxylic acid)

- 74041-57-9((3β)-24-Bromochol-5-en-3-ol)

- 1261929-61-6(3-Cyano-5-(3-fluoro-4-methoxycarbonylphenyl)phenol)

- 2825012-09-5(1H-Pyrrole-2-methanamine, 5-methyl-1-(phenylmethyl)-, hydrochloride (1:1))

- 2138041-71-9(3-amino-4-(1H-pyrazol-4-yl)benzoic acid)

- 923114-24-3(N-(4-methyl-1,3-thiazol-2-yl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro4.5decan-8-yl}acetamide)

- 1218123-62-6(2-Amino-1-4-(hydroxymethyl)piperidin-1-yl-4-methylpentan-1-one)

- 2411312-77-9(N-[1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl]-2-propenamide)

- 1804143-84-7(2-Bromo-3-(3-chloro-2-oxopropyl)benzoyl chloride)

추천 공급업체

Amadis Chemical Company Limited

(CAS:944804-88-0)tert-butyl N-(4-bromothiazol-2-yl)carbamate

순결:99%

재다:25g

가격 ($):584.0